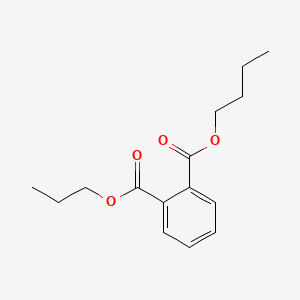
O1-Butyl O2-propyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-Butyl O2-propyl benzene-1,2-dicarboxylate is an organic compound belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its benzene ring substituted with butyl and propyl ester groups at the 1 and 2 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-Butyl O2-propyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with butanol and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Phthalic anhydride+Butanol+Propanol→O1-Butyl O2-propyl benzene-1,2-dicarboxylate+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
O1-Butyl O2-propyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Phthalic acid and its derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
O1-Butyl O2-propyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on cellular processes and potential as a biomarker for exposure to phthalates.
Medicine: Investigated for its potential endocrine-disrupting properties and effects on human health.
Industry: Utilized in the production of flexible PVC, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which O1-Butyl O2-propyl benzene-1,2-dicarboxylate exerts its effects involves its interaction with cellular receptors and enzymes. The compound can mimic or interfere with the action of natural hormones, leading to disruptions in endocrine signaling pathways. It can bind to estrogen receptors, altering gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Butyl benzyl phthalate (BBP)
Uniqueness
O1-Butyl O2-propyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, volatility, and potential biological effects.
Propriétés
Numéro CAS |
102148-87-8 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-O-butyl 1-O-propyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H20O4/c1-3-5-11-19-15(17)13-9-7-6-8-12(13)14(16)18-10-4-2/h6-9H,3-5,10-11H2,1-2H3 |
Clé InChI |
AJMYPCAFZCFWGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


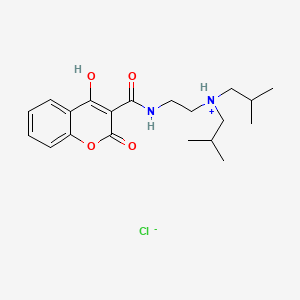
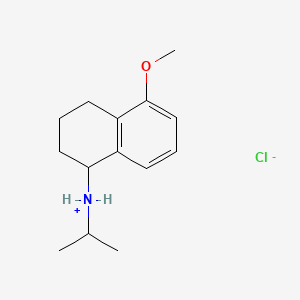

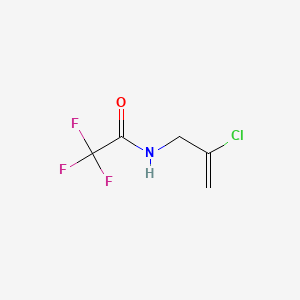


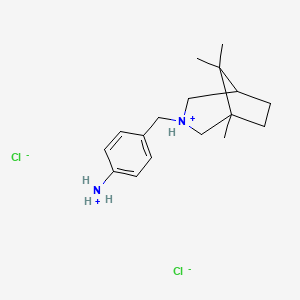
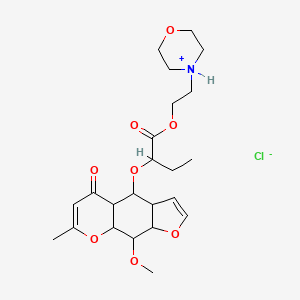

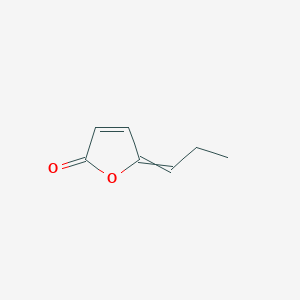
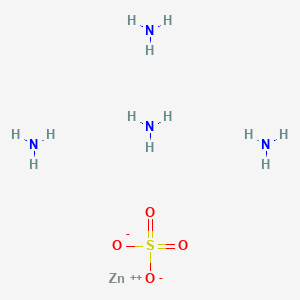
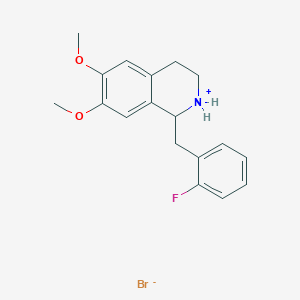
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)

